methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methyl ester group, a benzyl group, a pyridinyl group, a 1,2,4-triazole group, and a thio group . These functional groups suggest that the compound could have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring, in particular, would contribute to the rigidity of the molecule, while the other groups could influence its overall shape and electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ester and thio groups could make it somewhat polar, influencing its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing and analyzing the structural properties of compounds related to methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate. For instance, the synthesis of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole has been studied, which involves a multi-step reaction sequence starting from methyl nicotinate. This pathway yields various derivatives with potential antimicrobial and antitubercular activities (T. K. Dave et al., 2007). Another study describes a convenient synthesis of 3-alkylamino-5-arylthiophenes, providing insights into reaction mechanisms that could be relevant for similar compounds (Kim & Kim, 2000).
Biological Evaluation and Applications
Several studies have investigated the biological activities of derivatives of this compound. One study focuses on the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, showing antimicrobial and antioxidant activity (E. M. Flefel et al., 2018). Another research effort highlights the synthesis of novel benzothiazole containing derivatives, with an emphasis on their biological evaluation for antibacterial, antioxidant, and antitubercular activities (Manoj N. Bhoi et al., 2016).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives have been explored, demonstrating the potential of these compounds in combating various human pathogenic microorganisms (N. F. Tay et al., 2022). This research underlines the significance of the structural components in determining the biological efficacy of the compounds.
Molecular-Level Understanding and Inhibition Efficiency
A study on the inhibition efficiency of zinc corrosion by similar compounds reveals a molecular-level understanding of their action, emphasizing the role of methylthiophenyl moiety in altering activity and providing insights into the electronic and structural characteristics influencing their efficiency (G. Gece & S. Bilgiç, 2012).
Mechanism of Action
Target of Action
ChemDiv1_010357, also known as EU-0045223, HMS616G17, methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate, SR-01000495858-1, or SR-01000495858, is a covalent inhibitor . Covalent inhibitors form a stable, irreversible bond with their target enzyme or receptor .
Mode of Action
The compound’s mode of action involves forming a stable, irreversible bond with its target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency . Unlike non-covalent inhibitors that may require frequent dosing due to transient interactions, covalent inhibitors ensure sustained activity at the target site .
Biochemical Pathways
Covalent inhibitors like chemdiv1_010357 can effectively shut down key molecular pathways , which could have significant downstream effects on cellular functions.
Pharmacokinetics
Covalent inhibitors offer significant advantages in pharmacology, primarily due to their ability to form a permanent bond with target enzymes or receptors, which ensures a long-lasting therapeutic effect .
Result of Action
The action of covalent inhibitors generally results in the prolonged and potent inhibition of their target enzymes or receptors, leading to potential therapeutic benefits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-15(22)12-24-17-20-19-16(14-7-9-18-10-8-14)21(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWNKEQUQDYGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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